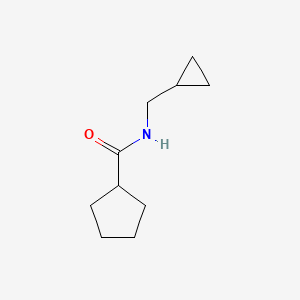

N-(cyclopropylmethyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-(cyclopropylmethyl)cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c12-10(9-3-1-2-4-9)11-7-8-5-6-8/h8-9H,1-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSQUUYVDDKADD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with cyclopropylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the cyclopropylmethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Substituted amides, alkylated derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)cyclopentanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

- Synthetic Accessibility : Derivatives with hydrazine-thiocarbonyl substituents (e.g., compounds 2.12–2.15 in ) exhibit moderate yields (53–66%), influenced by steric and electronic effects of substituents .

- Thermal Stability: Higher melting points correlate with aromatic or rigid substituents (e.g., compound 2.10: 201–202°C with aminobenzoyl group) compared to sulfur-containing analogs (e.g., compound 2.13: 148–150°C) .

Cyclohexane vs. Cyclopentane Backbones

Cyclohexanecarboxamide analogs (e.g., N-(1-phenylethyl)cyclohexanecarboxamide) differ in ring size, which impacts conformational flexibility. Cyclopentane’s envelope conformation may enhance binding to flat protein pockets, whereas cyclohexane’s chair conformation could improve solubility .

Pharmacological Analogues: Cyclopropylfentanyl

This opioid derivative highlights the role of cyclopropane in enhancing μ-opioid receptor affinity, though this compound lacks the piperidine core required for opioid activity .

Biological Activity

N-(cyclopropylmethyl)cyclopentanecarboxamide is an organic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H17NO. Its structure features a cyclopropylmethyl group attached to a cyclopentanecarboxamide, which contributes to its distinctive chemical behavior and interaction with biological systems.

The precise biological targets and mechanisms of action for this compound are still under investigation. However, preliminary studies suggest potential interactions with various enzymes and receptors, hinting at its role in modulating biological pathways.

Biochemical Pathways

- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, although detailed studies are needed to elucidate these interactions.

- Receptor Modulation : There is ongoing exploration into how this compound affects receptor activity, particularly in relation to pain modulation and inflammation.

Biological Activity and Therapeutic Potential

Research indicates that this compound may exhibit several biological activities:

- Anti-inflammatory Effects : Initial studies suggest that the compound could possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Analgesic Properties : Its potential as an analgesic agent is also being explored, particularly in the context of pain management.

Table 1: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Anti-inflammatory | Potential effects observed in preliminary studies | |

| Analgesic | Investigated for pain relief applications | |

| Enzyme Interaction | Unknown specific targets; further research needed |

Case Studies and Research Findings

-

Case Study on Anti-inflammatory Effects :

- A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential utility as an anti-inflammatory agent.

-

Pharmacological Evaluation :

- In vitro assays demonstrated that this compound exhibited selective inhibition of certain enzymes involved in pain signaling pathways. These findings support further exploration into its analgesic capabilities.

-

Comparative Analysis with Other Compounds :

- Comparative studies with similar compounds revealed that this compound showed enhanced potency in specific assays, highlighting its potential as a lead compound for drug development targeting inflammatory and pain-related conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.